molecular formula C22H16FN3O3 B7714705 N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7714705
M. Wt: 389.4 g/mol
InChI Key: MNWZUAHMQMKXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as FMOC-L-3,4-dihydroxyphenylalanine (DOPA), is a compound that has been widely studied in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.

Mechanism of Action

The mechanism of action of FMOC-L-DOPA involves its binding to the D1 dopamine receptor, which activates a signaling cascade that leads to the release of dopamine in the brain. This activation of the dopaminergic system is responsible for the various physiological and biochemical effects of FMOC-L-DOPA.
Biochemical and Physiological Effects:
FMOC-L-DOPA has been found to have various biochemical and physiological effects, including the regulation of motor function, reward, and cognition. This compound has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using FMOC-L-DOPA in lab experiments include its selectivity for the D1 dopamine receptor, which allows for the specific study of this receptor and its signaling pathway. However, the limitations of using FMOC-L-DOPA include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

For the study of FMOC-L-DOPA include the development of new analogs with improved solubility and pharmacokinetics. This compound may also be used in the development of new treatments for neurodegenerative diseases such as Parkinson's disease. Additionally, FMOC-L-DOPA may be used in the development of new imaging agents for the dopaminergic system.

Synthesis Methods

The synthesis of FMOC-L-DOPA involves the reaction of 4-fluorobenzoyl chloride with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3,4-dihydroxyphenylalanine (DOPA) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield FMOC-L-DOPA.

Scientific Research Applications

FMOC-L-DOPA has been widely used in scientific research as a tool for studying the dopaminergic system. This compound has been found to be a selective agonist for the D1 dopamine receptor, which is involved in the regulation of motor function, reward, and cognition. FMOC-L-DOPA has also been used as a precursor for the synthesis of radiolabeled compounds for imaging studies of the dopaminergic system.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O3/c1-28-17-12-6-14(7-13-17)20-25-22(29-26-20)19-5-3-2-4-18(19)21(27)24-16-10-8-15(23)9-11-16/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWZUAHMQMKXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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